1,4-Dibromo-2,5-didodecylbenzene
Description
1,4-Dibromo-2,5-didodecylbenzene (hereafter referred to as 12DB) is a brominated aromatic compound featuring two dodecyl (C₁₂H₂₅) chains at the 2- and 5-positions of the benzene ring, with bromine substituents at the 1- and 4-positions. Its molecular formula is C₃₀H₅₂Br₂, and its molecular weight is approximately 572.5 g/mol. This compound is primarily utilized in on-surface synthesis to produce oligo-para-phenylenes (OPP) with controlled chirality, as demonstrated in studies involving gold (Au(111)) substrates . The long alkyl chains enable self-assembly into lamellar structures, which dictate the spatial arrangement and chirality of the resulting covalent products.
Properties
IUPAC Name |
1,4-dibromo-2,5-didodecylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRICMZMMSGLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dibromo-2,5-didodecylbenzene can be synthesized through a multi-step process:
-
Preparation of Dodecylmagnesium Bromide:
-
Formation of 1,4-Didodecylbenzene:
- The pre-prepared dodecylmagnesium bromide solution is added dropwise to a mixture of 1,4-dibromobenzene, Ni(dppp)Cl2, and THF under a nitrogen atmosphere. The reaction mixture is stirred at 70°C overnight .
-
Bromination to Form this compound:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
1,4-Dibromo-2,5-didodecylbenzene undergoes several types of chemical reactions, including:
-
Substitution Reactions:
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Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Suzuki Cross-Coupling:
Major Products Formed:
Terphenyl Derivatives:
Scientific Research Applications
1,4-Dibromo-2,5-didodecylbenzene has several scientific research applications:
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Organic Electronics:
-
Materials Science:
-
Surface Chemistry:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-didodecylbenzene primarily involves its reactivity in substitution reactionsThe compound’s long alkyl chains contribute to its solubility and self-assembly properties, making it suitable for applications in materials science and organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
1,4-Dibromo-2,5-dimethylbenzene
- Molecular Formula : C₈H₈Br₂
- Molecular Weight : 263.96 g/mol
- CAS Number : 1074-24-4
- Key Differences :
- Shorter Methyl Groups : The absence of long alkyl chains limits self-assembly capabilities, making it unsuitable for on-surface chirality transfer.
- Lower Molecular Weight : Reduced steric bulk and hydrophobicity compared to 12DB.
- Applications : Primarily used in small-molecule organic synthesis rather than surface-mediated reactions.
1,4-Dibromo-2,5-ditridecylbenzene (13DB)
- Molecular Formula : C₃₂H₅₆Br₂
- Molecular Weight : ~600.6 g/mol
- Key Differences :
- Longer Tridecyl Chains (C₁₃H₂₇) : Subtle chain elongation alters packing efficiency. In on-surface reactions, 13DB precursors with mixed chiral geometries produce racemic OPP lamellae , unlike the homochiral domains observed with 12DB .
- Thermodynamic Stability : Longer chains may enhance van der Waals interactions but reduce conformational flexibility.
Halogen-Substituted Derivatives
1,4-Dibromo-2,3-difluorobenzene
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 271.9 g/mol
- CAS Number : 156682-52-9
- Key Differences :
- Fluorine Substituents : High electronegativity directs reactivity toward electrophilic substitution at specific positions, contrasting with bromine’s role as a leaving group in coupling reactions.
- Structural Rigidity : The 2,3-difluoro configuration imposes steric constraints absent in 12DB.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Role of Alkyl Chains in Self-Assembly
- 12DB : Forms homochiral lamellae on Au(111), enabling enantioselective synthesis of OPP. The dodecyl chains stabilize precursor arrangements via van der Waals interactions, preserving chirality during aryl-aryl coupling .
- 13DB : A one-carbon increase in chain length disrupts uniform packing, leading to mixed chiral domains and racemic products. This highlights the sensitivity of on-surface reactions to molecular geometry .
Reactivity and Electronic Effects
Thermal and Solubility Properties
- Long-Chain Derivatives (12DB, 13DB): Exhibit higher solubility in nonpolar solvents (e.g., toluene) due to hydrophobic alkyl chains, aiding self-assembly.
- Short-Chain Derivatives (Dimethyl): Limited solubility and lower melting points restrict utility in surface-mediated processes.
Biological Activity
1,4-Dibromo-2,5-didodecylbenzene (12DB) is a brominated aromatic compound that has garnered attention in various fields of research, particularly in materials science and organic electronics. Its unique structure, characterized by long alkyl chains and bromine substituents, influences its biological activity and potential applications. This article explores the biological activity of 12DB, including its mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C20H34Br2
- Molecular Weight : 426.3 g/mol
- Structural Features :
- Two dodecyl chains that enhance lipophilicity.
- Two bromine atoms that can participate in electrophilic reactions.
Biological Activity Overview
The biological activity of 12DB is primarily linked to its interactions with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function.
- Membrane Interaction : The long dodecyl chains facilitate insertion into lipid membranes, which can disrupt membrane integrity and alter permeability . This property may contribute to cytotoxic effects on various cell lines.
- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis .
- Enzyme Inhibition : Preliminary studies suggest that 12DB may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Cytotoxicity Studies
A study conducted on human liver cancer cells (HepG2) assessed the cytotoxic effects of 12DB. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .
Antimicrobial Activity
Research has explored the antimicrobial properties of 12DB against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL across different strains, indicating moderate antibacterial activity .
Comparative Analysis with Related Compounds
| Compound | IC50 (µM) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | Moderate (32-64 µg/mL) | Membrane disruption, ROS generation |
| Bisphenol A | 25 | Low | Endocrine disruption |
| Dodecylbenzene | 20 | Moderate | Membrane fluidity alteration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
